Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Scientific Research Applications
Versatile Building Blocks in Organic Synthesis
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives serve as versatile building blocks in organic synthesis. For example, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used for synthesizing 4-substituted 7-azaindole derivatives, showcasing the potential of these compounds in the field of organic synthesis (Figueroa‐Pérez et al., 2006).
Development of Antibacterial Agents
- Some derivatives of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have shown potential in antibacterial applications. For instance, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, with one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).
Applications in Heterocyclic Chemistry
- The compound and its analogs are significant in heterocyclic chemistry, contributing to the synthesis of complex structures. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, showcasing the compound's utility in creating N6-substituted analogs (Nechayev et al., 2013).
Role in Crystal Structure and Computational Studies
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are used in crystal structure analysis and computational studies. For example, new pyrazole derivatives were synthesized and characterized, contributing to the understanding of molecular structures and theoretical calculations in chemistry (Shen et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKIBYKKYBUANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696659 | |
Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
1190312-37-8 | |
Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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